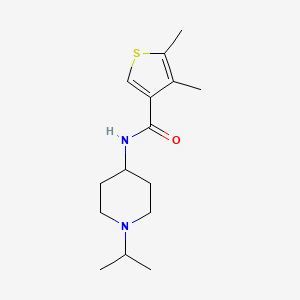

N-(1-isopropyl-4-piperidinyl)-4,5-dimethyl-3-thiophenecarboxamide

Übersicht

Beschreibung

N-(1-isopropyl-4-piperidinyl)-4,5-dimethyl-3-thiophenecarboxamide, also known as A-796260, is a synthetic compound that belongs to the class of opioids. It was first synthesized in 2005 by Abbott Laboratories and has been studied extensively for its potential use as a pain reliever.

Wirkmechanismus

N-(1-isopropyl-4-piperidinyl)-4,5-dimethyl-3-thiophenecarboxamide acts on the mu-opioid receptor by binding to it and activating a series of signaling pathways that lead to the inhibition of pain transmission. This inhibition occurs at multiple levels of the nervous system, including the spinal cord and brain. N-(1-isopropyl-4-piperidinyl)-4,5-dimethyl-3-thiophenecarboxamide also has some affinity for the delta-opioid receptor, which may contribute to its analgesic effects.

Biochemical and Physiological Effects

The primary biochemical effect of N-(1-isopropyl-4-piperidinyl)-4,5-dimethyl-3-thiophenecarboxamide is the activation of the mu-opioid receptor. This activation leads to the inhibition of pain transmission and the release of endogenous opioids, such as enkephalins and endorphins. Physiologically, N-(1-isopropyl-4-piperidinyl)-4,5-dimethyl-3-thiophenecarboxamide produces potent analgesic effects in animal models of pain. It also has some sedative and respiratory depressant effects, which are common to opioids.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(1-isopropyl-4-piperidinyl)-4,5-dimethyl-3-thiophenecarboxamide in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain transmission. However, one limitation of using N-(1-isopropyl-4-piperidinyl)-4,5-dimethyl-3-thiophenecarboxamide is its potential for abuse and addiction. Therefore, caution should be exercised when handling this compound.

Zukünftige Richtungen

There are several future directions for research on N-(1-isopropyl-4-piperidinyl)-4,5-dimethyl-3-thiophenecarboxamide. One area of interest is the development of new pain relievers that target the mu-opioid receptor but have fewer side effects than traditional opioids. Another area of interest is the study of the delta-opioid receptor and its potential role in pain transmission. Additionally, further research is needed to understand the potential for abuse and addiction associated with N-(1-isopropyl-4-piperidinyl)-4,5-dimethyl-3-thiophenecarboxamide and other opioid compounds.

Synthesemethoden

The synthesis of N-(1-isopropyl-4-piperidinyl)-4,5-dimethyl-3-thiophenecarboxamide involves multiple steps and requires the use of specialized equipment and reagents. The process starts with the reaction of 4,5-dimethyl-3-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(1-isopropyl-4-piperidinyl)amine in the presence of a base to yield the desired product. The final compound is purified using chromatographic techniques.

Wissenschaftliche Forschungsanwendungen

N-(1-isopropyl-4-piperidinyl)-4,5-dimethyl-3-thiophenecarboxamide has been studied extensively for its potential use as a pain reliever. It acts on the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Studies have shown that N-(1-isopropyl-4-piperidinyl)-4,5-dimethyl-3-thiophenecarboxamide has a high affinity for the mu-opioid receptor and can produce potent analgesic effects in animal models of pain.

Eigenschaften

IUPAC Name |

4,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2OS/c1-10(2)17-7-5-13(6-8-17)16-15(18)14-9-19-12(4)11(14)3/h9-10,13H,5-8H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFHGMAUHRBFPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1C(=O)NC2CCN(CC2)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201152389 | |

| Record name | 4,5-Dimethyl-N-[1-(1-methylethyl)-4-piperidinyl]-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201152389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959240-37-0 | |

| Record name | 4,5-Dimethyl-N-[1-(1-methylethyl)-4-piperidinyl]-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959240-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethyl-N-[1-(1-methylethyl)-4-piperidinyl]-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201152389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4887971.png)

![4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4887978.png)

![6-methyl-5-{5-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B4887994.png)

![N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4887999.png)

![4-butyl-6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B4888010.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chloro-2-hydroxyphenyl)acetamide](/img/structure/B4888016.png)

![2-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2-propanol trifluoroacetate (salt)](/img/structure/B4888017.png)

![2-(1-{1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B4888030.png)

![3-(1,3-benzodioxol-5-yl)-11-[2-(benzyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4888035.png)

![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4888043.png)

![1-[(3-methylbutyl)thio]-4-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4888045.png)

![2,6-di-tert-butyl-4-[2-(3-iodophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol](/img/structure/B4888051.png)